molecular formula C7H6BrNO B2857625 6-Bromo-3-methylpicolinaldehyde CAS No. 1289051-17-7

6-Bromo-3-methylpicolinaldehyde

Cat. No. B2857625
CAS RN: 1289051-17-7
M. Wt: 200.035
InChI Key: ZXIMVXAPHLEBTL-UHFFFAOYSA-N
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Description

6-Bromo-3-methylpicolinaldehyde is a chemical compound that belongs to the class of picolinaldehydes. It is a yellow solid that is widely used in scientific research due to its unique properties. This compound is synthesized using a specific method and has various applications in the field of biochemistry and physiology.

Scientific Research Applications

Efficient Energy Conversion in Photochromic Ruthenium DMSO Complexes

A study highlights the synthesis and characterization of photochromic ruthenium DMSO complexes involving 6-methyl-2-pyridinecarboxylate and 6-bromo-2-pyridinecarboxylate. These complexes exhibit photo-triggered S-to-O isomerization with significant quantum yields, showcasing their potential in efficient energy conversion processes and the development of photoresponsive materials (Rachford, Petersen, & Rack, 2006).

Novel Chelating Ligands Incorporating 6-Bromoquinoline

The Friedländer synthesis approach was utilized to create novel bidentate and tridentate 6-bromoquinoline derivatives from 3-bromobenzaldehyde. These compounds exhibit high emission quantum yields, suggesting their utility in developing optical materials and sensors (Hu, Zhang, & Thummel, 2003).

Supramolecular Architectures of Copper(II) Complexes

Research on copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid demonstrated the synthesis, spectroscopic, thermal, and magnetic properties of these complexes. These findings contribute to the understanding of coordination chemistry and the design of magnetic materials (Kukovec, Popović, Kozlevčar, & Jagličić, 2008).

Antimicrobial Activity of Quinazolinones

A study on the synthesis of newer quinazolinones from 2-alkyl-6-bromo-3,1-benzoxazine-4-one demonstrated significant antimicrobial activity. This research outlines a pathway for developing potential antimicrobial agents (Patel, Mistry, & Desai, 2006).

Synthesis of 6,6′-Dimethyl-2,2′-Bipyridine

Two high-yielding preparations for 6,6′-dimethyl-2,2′-bipyridine via the homocoupling of 6-bromopicoline were developed. These methods represent significant advancements in synthesizing disubstituted bipyridine, an important ligand in coordination chemistry (Cassol, Demnitz, Navarro, & Neves, 2000).

Mechanism of Action

The mechanism of action of a chemical compound typically refers to how it interacts with biological systems. As there is no information available on any biological activity of 6-Bromo-3-methylpicolinaldehyde, its mechanism of action is unknown .

properties

IUPAC Name

6-bromo-3-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIMVXAPHLEBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methylpicolinaldehyde

CAS RN

1289051-17-7
Record name 6-bromo-3-methylpyridine-2-carbaldehyde
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